4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the nitro group and the piperidine moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then reacted with 3-methylpiperidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Oxidation: The methyl group on the piperidine ring can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-(3-Aminopiperidin-1-yl)-3-nitrobenzoic acid.
Substitution: Various substituted piperidine derivatives.
Oxidation: Corresponding alcohols or ketones of the piperidine ring.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylpiperidin-1-yl)-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-(3-Methylpiperidin-1-yl)-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
4-(3-Methylpiperidin-1-yl)-3-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the nitro group and the piperidine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFKPMYUCTQPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396953 |
Source
|
Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380194-19-4 |
Source
|
Record name | 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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